molecular formula C11H12O2 B1530722 2-Methyl-3-phenylcyclopropane-1-carboxylic acid CAS No. 24581-87-1

2-Methyl-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B1530722
CAS No.: 24581-87-1
M. Wt: 176.21 g/mol
InChI Key: MRSGPOUTCALJOZ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylcyclopropane-1-carboxylic acid is an organic compound belonging to the class of cyclopropane derivatives It features a cyclopropane ring substituted with a methyl group at the second carbon and a phenyl group at the third carbon, along with a carboxylic acid functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylcyclopropane-1-carboxylic acid typically involves the following steps:

  • Formation of Cyclopropane Ring: : The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalomethane (e.g., dibromomethane) reacts with a zinc-copper couple to generate an organozinc reagent, which then adds to an alkyne to form the cyclopropane ring.

  • Introduction of Substituents: : The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, where the cyclopropane derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylcyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: : The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: : The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carbon dioxide and water.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Substituted cyclopropane derivatives.

Scientific Research Applications

2-Methyl-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 3-Methyl-2-phenylcyclopropane-1-carboxylic acid

  • 2-Methyl-3-phenylcyclopropane-1-acetic acid

  • 3-Phenylcyclopropane-1-carboxylic acid

These compounds differ in the position of the methyl group and the nature of the substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-methyl-3-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-7,9-10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSGPOUTCALJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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